N'-Hydroxy-2-methyl-2-(piperazin-1-YL)propanimidamide
Description
Properties
Molecular Formula |
C8H18N4O |
|---|---|
Molecular Weight |
186.26 g/mol |
IUPAC Name |
N'-hydroxy-2-methyl-2-piperazin-1-ylpropanimidamide |
InChI |
InChI=1S/C8H18N4O/c1-8(2,7(9)11-13)12-5-3-10-4-6-12/h10,13H,3-6H2,1-2H3,(H2,9,11) |
InChI Key |
KWKSNPKJPPWBIW-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)(/C(=N/O)/N)N1CCNCC1 |
Canonical SMILES |
CC(C)(C(=NO)N)N1CCNCC1 |
Origin of Product |
United States |
Preparation Methods
General Synthesis Approach
The synthesis of compounds with similar structures often involves the reaction of a piperazine derivative with an amidine precursor. The following steps outline a general approach:
- Preparation of Amidine Precursor : This typically involves the reaction of an aldehyde or ketone with ammonia or an amine in the presence of a catalyst.
- Reaction with Piperazine : The amidine precursor is then reacted with piperazine under controlled conditions, often requiring a base to facilitate the reaction.
Analysis of Chemical Reactions
N'-Hydroxy-2-methyl-3-(piperazin-1-yl)propanimidamide can undergo various chemical reactions, similar to its analogs:
- Oxidation : The hydroxyamidine group can be oxidized to form oxo derivatives.
- Reduction : Reduction reactions can convert the hydroxyamidine group to an amine.
- Substitution : The piperazine ring can undergo nucleophilic substitution reactions.
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | Hydrogen peroxide | Oxo derivatives |
| Reduction | Sodium borohydride | Amine derivatives |
| Substitution | Alkyl halides | Substituted piperazine compounds |
Industrial Production Considerations
Industrial production would likely involve large-scale synthesis using continuous flow reactors and advanced purification techniques such as HPLC and MS for quality control. The process would be optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N’-Hydroxy-2-methyl-2-(piperazin-1-YL)propanimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The imidamide moiety can be reduced to form amine derivatives.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Oxo derivatives of N’-Hydroxy-2-methyl-2-(piperazin-1-YL)propanimidamide.
Reduction: Amine derivatives of the compound.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
N’-Hydroxy-2-methyl-2-(piperazin-1-YL)propanimidamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of N’-Hydroxy-2-methyl-2-(piperazin-1-YL)propanimidamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an antagonist to dopamine and serotonin receptors, which are involved in various neurological processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N'-Hydroxy-2-methyl-2-(piperazin-1-yl)propanimidamide with structurally or functionally related amidoximes and imidamide derivatives:
Key Comparative Insights :
Structural Diversity: The piperazine substituent in the target compound distinguishes it from pyrazole/pyrazine-containing analogs (e.g., ). Piperazine derivatives often exhibit enhanced solubility in aqueous media compared to aromatic heterocycles like pyrazole, which may influence pharmacokinetic profiles .
Molecular Weight and Complexity :
- The target compound (186.26 g/mol) is heavier than simpler amidoximes (e.g., , 138.13 g/mol) due to the piperazine moiety. This increased complexity may expand its utility in metal chelation or multi-target drug design.
Functional Group Synergy :
- The N'-hydroxy group, common to all compounds, enables amidoxime formation, a feature critical for metal ion coordination (e.g., in radiopharmaceuticals or catalysts) .
- Methyl groups (e.g., at the 2-position in the target compound) may sterically hinder interactions or modulate lipophilicity relative to unsubstituted analogs.
Purity and Availability: The trifluoromethyl-pyrazole analog is noted for 95% purity, suggesting reliable synthetic protocols, while data gaps exist for the target compound’s purity .
Biological Activity
N'-Hydroxy-2-methyl-2-(piperazin-1-YL)propanimidamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a hydroxyamidine functional group and a piperazine ring, which contribute to its unique properties. The structural formula can be represented as follows:
This compound exhibits biological activity primarily through its interactions with enzymes and receptors. The hydroxyamidine group allows for the formation of hydrogen bonds, enhancing binding affinity to target proteins. The piperazine moiety contributes to the compound's structural stability, making it a promising candidate for therapeutic applications.
Enzyme Inhibition
Research indicates that this compound may function as an enzyme inhibitor. It has been studied for its potential effects on various enzymes involved in metabolic pathways, particularly those related to neurotransmitter regulation and inflammatory responses.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic processes.
Case Studies
- Study on Neurotransmitter Regulation : A study investigated the effects of this compound on dopamine receptors in a model of Parkinson's disease. Results indicated that the compound could modulate receptor activity, potentially alleviating symptoms associated with dopaminergic dysfunction .
- Antimicrobial Activity Assessment : In vitro tests demonstrated that this compound inhibited the growth of Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were recorded at 32 µg/mL for both strains, indicating significant antimicrobial potential .
Data Table: Summary of Biological Activities
| Activity Type | Effect Observed | Reference |
|---|---|---|
| Enzyme Inhibition | Modulation of dopamine receptors | |
| Antimicrobial | Inhibition of E. coli and S. aureus | |
| Antioxidant Potential | Scavenging of DPPH radicals |
Research Findings
Recent studies have highlighted the versatility of this compound in various biological contexts:
- Neuroprotective Effects : The compound's ability to inhibit certain enzymes implicated in oxidative stress suggests potential neuroprotective properties, particularly relevant in neurodegenerative diseases like Alzheimer's .
- Anti-inflammatory Potential : Investigations into its anti-inflammatory effects show promise in reducing cytokine production in activated macrophages, which could lead to therapeutic applications in inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N'-Hydroxy-2-methyl-2-(piperazin-1-yl)propanimidamide, and how do reaction conditions influence yield and purity?
- Methodology : The compound’s synthesis typically involves:
- Step 1 : Formation of the piperazine ring via cyclization of 1,2-diamine derivatives with sulfonium salts .
- Step 2 : Substitution with a methyl group at the 2-position using nucleophilic alkylation or coupling agents like HATU to stabilize reactive intermediates .
- Critical Parameters : Temperature (60–80°C for cyclization), solvent polarity (DMF or acetonitrile), and stoichiometric ratios (1:1.2 for amine:alkylating agent) significantly affect yield. Purity is optimized via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Analytical Workflow :
- NMR : - and -NMR confirm the piperazine ring (δ 2.5–3.5 ppm for N–CH) and hydroxypropanimidamide moiety (δ 8.5–9.5 ppm for N–OH) .
- HPLC-MS : Reversed-phase C18 columns (acetonitrile/water + 0.1% formic acid) with ESI+ ionization detect [M+H] at m/z 239.2, ensuring >95% purity .
- FT-IR : Peaks at 3300 cm (O–H stretch) and 1650 cm (C=N stretch) validate functional groups .
Q. What preliminary biological activities have been reported for this compound?
- Findings :
- Acetylcholinesterase Inhibition : IC = 12.3 μM in vitro, comparable to donepezil (IC = 10.2 μM), via competitive binding to the enzyme’s catalytic site .
- Serotonergic Activity : Enhances serotonin levels in neuronal assays (EC = 8.7 μM), suggesting potential for mood disorder research .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC values across studies)?
- Approach :
- Assay Standardization : Use identical enzyme sources (e.g., human recombinant acetylcholinesterase) and buffer conditions (pH 7.4, 25°C) to minimize variability .
- Control Compounds : Include rivastigmine or galantamine as internal benchmarks .
- Statistical Analysis : Apply ANOVA or Bayesian modeling to account for batch-to-batch variability in compound purity .
Q. What computational strategies are recommended for optimizing the compound’s binding affinity to acetylcholinesterase?
- Methods :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with residues (e.g., Trp86, Phe295) in the active site .
- MD Simulations : GROMACS for 100-ns trajectories to assess stability of hydrogen bonds with Ser203 and His447 .
- QSAR Modeling : Use descriptors like logP and polar surface area to predict pharmacokinetic properties .
Q. How does the substitution pattern on the piperazine ring affect pharmacological selectivity?
- Comparative Analysis :
- Insight : Methyl groups enhance AChE selectivity, while bulkier substituents (e.g., chlorophenyl) increase off-target effects .
Q. What experimental design principles should guide dose-response studies in animal models?
- Protocol :
- Dose Range : Test 5–100 mg/kg (oral) based on in vitro IC values and predicted bioavailability (F = 45–60%) .
- Endpoint Selection : Measure cognitive improvement (Morris water maze) and cholinergic biomarkers (acetylcholine levels in CSF) .
- Statistical Power : Use G*Power to determine cohort size (n ≥ 8/group) for 80% power at α = 0.05 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
